8-Hydroxyoxycodone, 8alpha-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
865844-01-5 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4R,4aS,5R,7aR,12bS)-4a,5-dihydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO5/c1-19-6-5-17-14-9-3-4-11(23-2)15(14)24-16(17)10(20)8-13(21)18(17,22)12(19)7-9/h3-4,12-13,16,21-22H,5-8H2,1-2H3/t12-,13-,16+,17+,18+/m1/s1 |
InChI Key |
SVFULCKGJOWFGT-XZFSWKSHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C(=O)C[C@H]([C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)O |
Canonical SMILES |
CN1CCC23C4C(=O)CC(C2(C1CC5=C3C(=C(C=C5)OC)O4)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 8 Hydroxyoxycodone Formation
Precursor Chemistry and Thebaine Oxidation Routes
The primary precursor for the synthesis of oxycodone is thebaine. mdpi.com The conversion of thebaine to oxycodone is typically a two-step process involving the oxidation of thebaine to 14-hydroxycodeinone, followed by the reduction of the latter. justia.comrsc.org
The oxidation of thebaine's diene moiety to an enone is a critical step where the formation of 8-hydroxyoxycodone can occur. justia.commdpi.com Various oxidizing agents and reaction conditions have been explored to optimize the yield of 14-hydroxycodeinone while minimizing by-product formation.
Oxidative Reaction Conditions and Their Influence on By-product Profiles
The conditions of the oxidative reaction significantly impact the product profile, including the formation of 8-hydroxyoxycodone. Key factors include the choice of oxidant, solvent, temperature, and the presence of acids.
Commonly used oxidants include hydrogen peroxide, peracetic acid, and m-chloroperoxybenzoic acid (m-CPBA). rsc.org The reaction is often carried out in acidic media, such as aqueous formic acid or acetic acid. google.comgoogle.com For instance, the oxidation of thebaine with hydrogen peroxide in an acidic medium has been shown to produce by-products like trans-10-hydroxythebaine and (8S)-hydroxyoxycodone. researchgate.net
The in-situ formation of peroxy acids, such as peracetic acid from hydrogen peroxide and acetic acid, is a common strategy. google.com The ratio of thebaine to the carboxylic acid and peroxide is a critical parameter affecting both the yield of the desired intermediate and the impurity profile. google.com It has been observed that varying these ratios can negatively impact the formation of by-products. google.com The reaction temperature is also crucial, with ambient temperatures often being preferred to control the reaction rate and minimize impurities. google.com
The use of the hydrochloride salt of thebaine instead of the free base in the oxidation step has been reported to improve the yield and purity of 14-hydroxycodeinone. rsc.org
Table 1: Influence of Oxidative Reaction Conditions on By-product Formation
| Parameter | Condition | Effect on By-product Profile |
| Oxidant | Hydrogen peroxide, peracetic acid | Can lead to the formation of 8-hydroxyoxycodone and other by-products. rsc.orgresearchgate.net |
| Acid | Formic acid, Acetic acid | Influences reaction rate and can contribute to by-product formation. google.comgoogle.com |
| Solvent | Aqueous acidic solutions | The medium in which the oxidation and potential side reactions occur. rsc.org |
| Reactant Ratio | Thebaine:Carboxylic Acid:Peroxide | Affects the yield and purity of the main product and the level of impurities. google.com |
| Temperature | Ambient (15°C-30°C) | Helps to control the reaction and minimize the formation of impurities. google.com |
| Thebaine Form | Free base vs. Hydrochloride salt | Using the hydrochloride salt can improve the purity of the intermediate. rsc.org |
Role of Specific Reagents and Catalysts in 8-Hydroxyoxycodone Isomer Generation
The choice of reagents and catalysts plays a pivotal role in determining the stereochemical outcome of the reaction, specifically the generation of 8α- and 8β-hydroxyoxycodone isomers. google.com While the direct oxidation of thebaine is the primary route to oxycodone, alternative methods have been explored. For example, the oxidation of codeinone (B1234495) derivatives, such as a dienol silyl (B83357) ether, using peracetic acid can produce 14-hydroxycodeinone in high yields. google.com
The addition of oxalic acid during the oxidation of thebaine with hydrogen peroxide or peroxoacids has been shown to suppress side reactions, including the formation of (8S)-hydroxyoxycodone. epo.org This is achieved by the formation of a poorly soluble crystalline precipitate of 14-hydroxycodeinone oxalate, which shifts the reaction equilibrium and minimizes subsequent undesired reactions. epo.org
Elucidation of Reaction Mechanisms Leading to 8α- and 8β-Hydroxyoxycodone Isomers
The formation of 8-hydroxyoxycodone isomers is understood to occur through the acid-catalyzed addition of water to the double bond of 14-hydroxycodeinone. rsc.org This side reaction competes with the desired reduction of 14-hydroxycodeinone to oxycodone.
The stereochemistry at the C-8 position gives rise to the 8α- and 8β-hydroxyoxycodone isomers. google.comjustia.com It has been reported that under acidic conditions, such as in the presence of HCl, 8α-hydroxyoxycodone can convert to 14-hydroxycodeinone. justia.comgoogle.com Under more severe reaction conditions, the 8β-isomer can also undergo this conversion. justia.comgoogle.com This reversibility highlights the complex equilibrium that can exist in the reaction mixture.
Control Strategies for Minimizing Undesired 8-Hydroxyoxycodone Formation in Opioid Synthesis
Given the challenges in separating 8-hydroxyoxycodone from the final oxycodone product, significant efforts have been directed towards minimizing its formation during the synthesis.
One effective strategy is to perform the oxidation of thebaine in the presence of an acid like sulfuric acid, leading to the formation of a 14-hydroxycodeinone salt. justia.com This approach has been shown to reduce the amount of 8-hydroxyoxycodone carried over into the subsequent reduction step. justia.com
Another innovative approach involves the hydrogenation of the 14-hydroxycodeinone salt in the presence of trifluoroacetic acid and a glycol, such as ethylene (B1197577) glycol or propylene (B89431) glycol. google.com This method has been shown to effectively reduce or even eliminate the presence of 8-hydroxyoxycodone in the final oxycodone product. google.com The glycol is thought to enhance the solubility of 8-hydroxyoxycodone in the reaction solvent, allowing for its separation from the desired oxycodone product through precipitation. google.com
The use of specific catalysts in the hydrogenation step can also influence the product profile. For example, using a palladium on barium sulfate (B86663) (Pd/BaSO4) catalyst in methanol (B129727) for the reduction of 14-hydroxycodeinone has been shown to prevent the formation of certain by-products. rsc.org
Furthermore, conducting the reaction in a continuous flow reactor allows for better control over reaction parameters like temperature, time, and reagent concentrations, which can help minimize the formation of undesired by-products. google.com
Advanced Stereochemical Analysis and Isomer Specific Research of 8 Hydroxyoxycodone
Comprehensive Characterization of 8α- and 8β-Hydroxyoxycodone Stereoisomers
8-Hydroxyoxycodone exists as two primary stereoisomers, designated as 8α- and 8β-hydroxyoxycodone. justia.comgoogle.comgoogle.com These isomers, while possessing the same molecular formula and connectivity of atoms, differ in the spatial orientation of the hydroxyl group at the C-8 position of the morphinan (B1239233) scaffold. justia.comgoogle.com This seemingly minor difference in stereochemistry gives rise to distinct physical and chemical properties, necessitating their careful characterization.
Structural Distinctions and Conformational Preferences
It is known that under acidic conditions, 8α-hydroxyoxycodone can convert to 14-hydroxycodeinone. justia.comgoogle.com The 8β-hydroxyoxycodone isomer can also undergo this conversion, albeit under harsher reaction conditions. justia.comgoogle.com This highlights the differential reactivity of the two stereoisomers, a direct consequence of their unique structural arrangements.
Methodologies for Stereochemical Assignment
The precise determination of the stereochemistry of 8α- and 8β-hydroxyoxycodone is paramount for both chemical synthesis and pharmacological studies. A suite of advanced analytical techniques is employed to differentiate between these diastereomers and assess their enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating the structure of molecules, including the differentiation of diastereomers. unipi.itnih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed information about the connectivity and spatial proximity of atoms can be obtained. magritek.comrsc.orgdominican.edu
For 8α- and 8β-hydroxyoxycodone, ¹H and ¹³C NMR spectroscopy can reveal subtle differences in the chemical environment of the protons and carbons near the C-8 hydroxyl group. magritek.comrsc.org The coupling constants between protons on adjacent carbons, for instance, are dependent on the dihedral angle between them and can therefore be used to infer the relative stereochemistry. Two-dimensional NMR techniques, such as COSY and NOESY, can further establish through-bond and through-space correlations, respectively, providing a comprehensive picture of the molecular conformation and confirming the stereochemical assignment. nih.gov The differentiation of diastereomers by NMR relies on the fact that they have different physical properties and thus will exhibit distinct NMR spectra. unipi.it
Chiral Chromatography Techniques for Enantiomeric Separation and Purity Assessment
Chiral chromatography is an essential technique for the separation of enantiomers and the assessment of enantiomeric purity. sygnaturediscovery.comcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their differential retention and separation. sygnaturediscovery.comcsfarmacie.cz High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are commonly employed modalities for chiral separations. sygnaturediscovery.comoup.commdpi.com
The choice of the chiral stationary phase is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, for example, have proven effective in separating a wide range of chiral compounds. csfarmacie.cz The development of a robust chiral chromatographic method involves optimizing the mobile phase composition and other chromatographic parameters to achieve baseline separation of the enantiomers. oup.comuq.edu.au This allows for the accurate quantification of each enantiomer and the determination of enantiomeric excess (ee), a measure of chiral purity. nih.gov Capillary electrophoresis (CE) is another powerful technique that can be used for chiral separations, offering high efficiency and rapid analysis times. nih.govtbzmed.ac.irwvu.edu
Spectroscopic Analysis for Absolute Configuration (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govmdpi.com This differential absorption, known as the CD effect, is highly sensitive to the three-dimensional structure of the molecule, making it a valuable tool for determining absolute configuration. nih.govrsc.org
Asymmetric Synthesis and Stereoselective Approaches to 8-Hydroxyoxycodone Isomers
The study of 8-hydroxyoxycodone isomers, specifically 8α-hydroxyoxycodone and 8β-hydroxyoxycodone, is intricately linked to the synthesis of oxycodone. While dedicated asymmetric syntheses targeting these specific isomers are not extensively documented in publicly available literature, significant research has been conducted on controlling their formation as byproducts during the industrial production of oxycodone. The stereochemical outcome of certain synthetic steps is crucial in managing the impurity profile of the final active pharmaceutical ingredient.
The primary route where 8-hydroxyoxycodone isomers emerge is during the oxidation of thebaine to produce 14-hydroxycodeinone, a key intermediate in oxycodone synthesis. google.comgoogle.com This oxidation step can lead to the formation of 8-hydroxyoxycodone as an undesired byproduct. google.com This compound can exist in two distinct stereoconfigurations at the C-8 position: 8α-hydroxyoxycodone and 8β-hydroxyoxycodone. google.comgoogle.com
Processes have been developed to minimize the presence of these byproducts in the final oxycodone product. One strategy involves adjusting the conditions of the hydrogenation of 14-hydroxycodeinone to oxycodone. Even when the 14-hydroxycodeinone starting material contains 8-hydroxyoxycodone, specific hydrogenation processes can yield oxycodone base with little to no detectable levels of this impurity. google.com These methods often rely on carefully controlling the acidity of the reaction mixture, which can also prevent the acid-catalyzed conversion of any remaining 14-hydroxycodeinone to other impurities. google.com
The separation and quantification of such isomers are often achieved using chromatographic techniques, such as normal phase liquid chromatography, which can resolve multiple stereoisomers. nih.gov While not a synthetic approach, the ability to separate these isomers is vital for quality control and for studying the stereochemical outcome of the reactions in which they are formed. nih.govresearchgate.net
The table below summarizes the key compounds involved in the formation and conversion of 8-hydroxyoxycodone isomers during oxycodone synthesis.
| Precursor | Reaction | Intermediate/Byproduct | Conditions | Outcome | Reference |
| Thebaine | Oxidation | 14-Hydroxycodeinone (target), 8-Hydroxyoxycodone (byproduct) | Oxidizing agents (e.g., peroxyacids) | Formation of both target and byproduct. | google.comgoogle.com |
| 8α-Hydroxyoxycodone | Acid-catalyzed rearrangement | 14-Hydroxycodeinone | Acidic conditions (e.g., HCl) | Conversion of the byproduct back to a key intermediate. | google.comgoogle.com |
| 14-Hydroxycodeinone (containing 8-hydroxyoxycodone) | Hydrogenation | Oxycodone | Controlled acidic conditions | Reduction of 14-hydroxycodeinone and minimization of 8-hydroxyoxycodone impurity in the final product. | google.com |
Transformation Chemistry and Degradation Pathways of 8 Hydroxyoxycodone Isomers
Acid-Catalyzed Isomerization and Conversion to 14-Hydroxycodeinone
A primary and well-documented transformation of 8-hydroxyoxycodone isomers is the acid-catalyzed dehydration to form 14-hydroxycodeinone. google.com This conversion is a critical consideration during the synthesis and purification of oxycodone, as 14-hydroxycodeinone is a potentially genotoxic impurity. The isomers of 8,14-dihydroxy-7,8-dihydrocodeinone (8-hydroxyoxycodone) are recognized as unstable precursors that readily undergo this dehydration, particularly during the conversion of oxycodone free base to its hydrochloride salt under acidic conditions. google.com Among the isomers, the 8α-isomer is reported to be the more hydrolytically unstable diol. google.com
The conversion of 8α-hydroxyoxycodone to 14-hydroxycodeinone is mechanistically described as an acid-catalyzed dehydration reaction. google.com The proposed mechanism proceeds through the following steps:
Protonation: The reaction is initiated by the protonation of the hydroxyl group at the C-8 position by an acid catalyst (H⁺). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation at the C-8 position.
Elimination: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from the adjacent C-7 position. This results in the formation of a double bond between C-7 and C-8.
Product Formation: The final product of this elimination is 14-hydroxycodeinone, an α,β-unsaturated ketone. The formation of this conjugated system provides a thermodynamic driving force for the reaction.
This dehydration pathway is a classic example of an E1 (Elimination, Unimolecular) reaction mechanism, favored by the presence of a good leaving group and the formation of a stable tertiary carbocation intermediate.
The rate of conversion of 8α-hydroxyoxycodone to 14-hydroxycodeinone is significantly influenced by the reaction conditions.
Acid Strength: The presence of an acid is essential for the reaction to proceed. Both aqueous inorganic acids and organic acids in organic solvents can facilitate the dehydration. google.com Early studies demonstrated that treating 8,14-dihydroxy-7,8-dihydrocodeinone with dilute acid (1:1) on a boiling water bath for 20 minutes effectively converts it to 14-hydroxycodeinone. google.com While the compound can be recrystallized from hot 2N HCl if the process is rapid, prolonged exposure leads to dehydration, indicating that both acid concentration and exposure time are critical factors. google.com
Temperature: Higher temperatures accelerate the rate of the dehydration reaction. The use of a "boiling water bath" in historical experiments highlights the role of elevated temperature in promoting this conversion. google.com As with most chemical reactions, an increase in temperature provides the necessary activation energy for the elimination to occur more rapidly.
Solvent: The choice of solvent can also impact the reaction. The dehydration has been observed to occur in both aqueous acid solutions and in organic solvents containing organic acids. google.com The polarity and protic nature of the solvent can influence the stability of the carbocation intermediate and the efficiency of the proton transfer steps.
Table 1: Factors Influencing Acid-Catalyzed Dehydration of 8α-Hydroxyoxycodone
| Factor | Influence on Conversion Rate | Observations and Examples |
|---|---|---|
| Acid Strength/Concentration | Higher acid strength and concentration generally increase the reaction rate. | Conversion is observed in dilute (1:1) and 2N HCl. google.com The process occurs during salt formation with acids. google.com |
| Temperature | Higher temperatures significantly increase the reaction rate. | A boiling water bath (approx. 100°C) promotes rapid conversion. google.com |
| Solvent System | The reaction proceeds in both aqueous and organic media. | Observed in aqueous HCl and organic acids within organic solvents. google.com |
The conversion of 8α-hydroxyoxycodone to 14-hydroxycodeinone can be understood from the principles of kinetic and thermodynamic control.
Thermodynamic Control: The product, 14-hydroxycodeinone, possesses an α,β-unsaturated ketone system. This extended conjugation makes it thermodynamically more stable than the reactant, 8α-hydroxyoxycodone. Reactions that are reversible and allowed to proceed for longer times or at higher temperatures tend to favor the formation of the most stable product. Current time information in Asia/Manila. The conditions reported for the dehydration (e.g., heating in acid) suggest that the reaction is under thermodynamic control, driven by the stability of the conjugated product. google.com
Kinetic Control: A kinetically controlled reaction favors the product that is formed fastest, which may not necessarily be the most stable one. Current time information in Asia/Manila. This typically occurs under milder conditions, such as lower temperatures and shorter reaction times, where the reaction may not be readily reversible. Current time information in Asia/Manila. The observation that 8,14-dihydroxy-7,8-dihydrocodeinone can be recrystallized from hot strong acid if the treatment is rapid suggests that under these brief, kinetically controlled conditions, the dehydration can be minimized. google.com
In the context of pharmaceutical processing, conditions that favor kinetic control (lower temperatures, minimal exposure to acid) would be preferable to prevent the formation of the undesired 14-hydroxycodeinone impurity.
Other Chemical Reactivity and Degradation Routes of 8α-Hydroxyoxycodone
While acid-catalyzed dehydration is the most prominently cited transformation, other degradation pathways common to opioids and complex alkaloids are plausible for 8α-hydroxyoxycodone, particularly under forced degradation conditions. These may include:
Oxidation: The tertiary amine group present in the morphinan (B1239233) structure is susceptible to oxidation, which can lead to the formation of an N-oxide derivative. The hydroxyl groups at C-8 and C-14 could also be subject to oxidative reactions, potentially leading to further ketone formation or ring cleavage under harsh oxidative stress (e.g., exposure to peroxides or metal ions). researchgate.net
Hydrolysis: The ether linkage (4,5-epoxy bridge) is a characteristic feature of the morphinan skeleton. While generally stable, this bond can be cleaved under extreme hydrolytic conditions (e.g., very strong acid or base at high temperatures), which would lead to a significant alteration of the core structure.
Dimerization/Condensation: Similar to oxycodone, which can form aldol (B89426) dimers, 8α-hydroxyoxycodone could potentially undergo self-condensation or other dimerization reactions, especially during long-term storage in solution.
Stability Studies of 8α-Hydroxyoxycodone under Various Chemical Environments
Specific kinetic and stability-indicating studies for 8α-hydroxyoxycodone are not extensively detailed in publicly available literature. However, based on its known instability in acid and the general behavior of related pharmaceutical compounds, a stability profile can be inferred.
pH-Dependent Stability: The stability of 8α-hydroxyoxycodone is highly dependent on pH.
Acidic Conditions (pH < 4): The compound is known to be unstable, readily converting to 14-hydroxycodeinone. google.com The rate of this degradation would be expected to increase as the pH decreases.
Neutral to Slightly Acidic Conditions (pH 4-7): This range is often the most stable for many pharmaceuticals. nih.govsemanticscholar.org It is likely the optimal pH range for minimizing both acid-catalyzed dehydration and base-catalyzed degradation.
Alkaline Conditions (pH > 8): Many alkaloids and compounds with ketone functionalities exhibit instability in basic media. Potential degradation pathways could include base-catalyzed epimerization, ring-opening, or other rearrangements. Significant degradation under alkaline hydrolytic stress is a common finding in forced degradation studies of complex molecules. nih.gov
Oxidative and Photolytic Stability: Forced degradation studies on similar molecules frequently reveal susceptibility to oxidative stress (e.g., H₂O₂) and, in some cases, photolysis. nih.govnih.gov Given its chemical structure, 8α-hydroxyoxycodone should be protected from strong oxidizing agents and excessive light to prevent the formation of degradation products.
High Resolution Analytical Methodologies for 8α Hydroxyoxycodone Detection and Quantification
Chromatographic Separations for Impurity Profiling
Chromatographic techniques are fundamental in separating complex mixtures, making them indispensable for distinguishing structurally similar compounds like 8α-Hydroxyoxycodone from the main oxycodone API and other related substances. The choice of method depends on the specific analytical challenge, including the concentration of the impurity and the complexity of the sample matrix.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), is a powerful tool for the trace analysis of pharmaceutical impurities. nih.govrug.nlnih.gov LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for quantifying low-level impurities in various matrices. rug.nlnih.gov
Research and manufacturing processes have demonstrated the capability of HPLC methods to effectively separate oxycodone from its related impurities, including 14-hydroxycodeinone and the 8α- and 8β-hydroxyoxycodone stereoisomers. justia.com The chromatographic separation allows for the individual quantification of these compounds. For instance, an analysis of a synthesized oxycodone base composition using an HPLC method described in the USP 34-NF 29 monograph showed distinct separation of these compounds, allowing for the determination of their relative abundance by peak area. justia.com
Table 1: Example HPLC Analysis of Oxycodone Base Composition This table is generated based on data reported in a study on oxycodone synthesis. justia.com
| Compound | HPLC Peak Area | Relative Percentage (%) | Concentration (ppm relative to Oxycodone) |
|---|---|---|---|
| Oxycodone | 30,971,454 | 90.40 | - |
| 14-Hydroxycodeinone | 1,892,286 | 5.52 | 61,098 |
| 8α-Hydroxyoxycodone | 362,475 | 1.06 | 11,703 |
| 8β-Hydroxyoxycodone | 58,023 | 0.17 | 1,873 |
Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. mdpi.commdpi.com Compounds like 8α-Hydroxyoxycodone, which are non-volatile, require chemical modification through a process called derivatization to increase their volatility for GC analysis. oup.com This involves reacting the analyte with a reagent to form a more volatile derivative.
For opioids like oxycodone and its metabolites, a common approach involves forming acetylated-oxime derivatives. oup.com This derivatization allows the compounds to be analyzed using GC coupled with a mass spectrometer (GC-MS). The MS detector provides high sensitivity and selectivity, allowing for the identification and quantification of the target analytes based on their unique mass spectra and retention times. oup.comnih.gov Selective ion monitoring (SIM) mode can be employed to enhance sensitivity and specificity for trace-level detection. oup.com
Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. SFC is particularly effective for the separation of chiral compounds and complex mixtures that are challenging to resolve by HPLC. chromatographyonline.comchromatographyonline.comresearchgate.net
In the context of pharmaceutical analysis, SFC is often operated in the normal-phase mode, using polar stationary phases like silica, cyano, or diol. chromatographyonline.com The technique is well-suited for the separation of basic drugs. researchgate.net Given that 8α-Hydroxyoxycodone has stereocenters and is part of a complex mixture of structurally similar opioid alkaloids, SFC presents a viable and potentially superior alternative to LC for its purification and analysis. The use of alcohol modifiers and basic or acidic additives in the mobile phase can be optimized to achieve baseline separation of the compound from its isomers and other related impurities. chromatographyonline.com
Spectroscopic Identification and Characterization
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. fda.gov
When coupled with a chromatographic system (e.g., HPLC-HRMS), this technique provides confirmation of a compound's identity based on its retention time, exact mass, and fragmentation pattern (MS/MS). fda.gov For 8α-Hydroxyoxycodone (molecular formula C18H21NO5), HRMS can distinguish it from other impurities with different elemental formulas, even if they have the same nominal mass.
Table 2: HRMS Data for 8α-Hydroxyoxycodone This table presents theoretical data to illustrate the application of HRMS.
| Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C18H21NO5 | The elemental composition of the molecule. synzeal.com |
| Monoisotopic Mass | 331.14197 g/mol | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. |
| Protonated Ion [M+H]⁺ | 332.14925 | The m/z value that would be observed in positive ion mode ESI-HRMS. |
| Key Fragment Ions | Dependent on MS/MS conditions | Fragmentation patterns provide structural information and are used for confirmation. For opioids, common fragmentations include losses of water or parts of the side chains. nih.gov |
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. miamioh.edueuropeanpharmaceuticalreview.com These methods are non-destructive and can analyze samples in solid or liquid states. europeanpharmaceuticalreview.com While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov The two techniques are often complementary, as a molecular vibration may be strong in one and weak or absent in the other.
For 8α-Hydroxyoxycodone, these techniques can confirm the presence of key functional groups that define its structure. The spectrum acts as a molecular "fingerprint," which can be used for identification when compared to a reference standard. nih.gov
Table 3: Expected Vibrational Modes for 8α-Hydroxyoxycodone This table summarizes the characteristic spectral regions for the main functional groups in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) in IR | Expected Wavenumber (cm⁻¹) in Raman | Notes |
|---|---|---|---|---|
| Hydroxyl (O-H) | Stretching | ~3200-3600 (broad) | ~3200-3600 (weak) | The presence of two hydroxyl groups (at C-8 and C-14) would be confirmed by a broad absorption band in the IR spectrum. |
| Ketone (C=O) | Stretching | ~1710-1730 (strong, sharp) | ~1710-1730 (strong) | The C-6 keto group gives rise to a very intense and characteristic band in both IR and Raman spectra. miamioh.edu |
| Aromatic C-H | Stretching | ~3000-3100 | ~3000-3100 | Characteristic of the benzene ring in the morphinan (B1239233) structure. |
| Aliphatic C-H | Stretching | ~2850-3000 | ~2850-3000 | From the saturated portions of the morphinan skeleton and the N-methyl group. |
| Ether (C-O-C) | Asymmetric Stretching | ~1230-1270 | Variable | Relates to the dihydrofuran ether linkage in the core structure. |
| Tertiary Amine (C-N) | Stretching | ~1020-1250 | Variable | This signal is often weak and can be difficult to assign definitively. |
Quantitative Method Validation for Pharmaceutical Analysis of By-products
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantitative analysis of by-products like 8α-hydroxyoxycodone in pharmaceutical manufacturing, method validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The validation process assesses various parameters to demonstrate the method's reliability and accuracy.
A typical high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method coupled with mass spectrometry (MS) is often employed for the sensitive and selective quantification of impurities. The validation of such a method for 8α-hydroxyoxycodone would involve the following key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products. This is typically demonstrated by the lack of interference at the retention time of 8α-hydroxyoxycodone in blank and placebo samples.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels are typically used to establish linearity, and the correlation coefficient (r²) should be close to 1.
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is a common benchmark for the LOQ.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following interactive data table summarizes the typical validation parameters and their acceptance criteria for a quantitative method for an impurity like 8α-hydroxyoxycodone.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No significant interference at the retention time of the analyte. Peak purity of the analyte peak should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |
| Range | From the LOQ to 120% of the specification limit for the impurity. |
| Accuracy | Recovery of 80-120% of the spiked amount at three different concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 10.0% for analyses conducted on different days, with different analysts, or on different instruments. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1. The precision at the LOQ should have an RSD ≤ 15%. |
| Robustness | The method should demonstrate reliability with small variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). |
Development of Certified Reference Materials for 8α-Hydroxyoxycodone
Certified Reference Materials (CRMs) are crucial for the accuracy and metrological traceability of analytical measurements. A CRM for 8α-hydroxyoxycodone is a highly purified and well-characterized substance used as a calibration standard in analytical procedures. The development and certification of a CRM is a rigorous process conducted in accordance with international standards such as ISO 17034 and ISO/IEC 17025.
The development of an 8α-hydroxyoxycodone CRM involves several key stages:
Synthesis and Purification: 8α-Hydroxyoxycodone is synthesized and then subjected to multiple purification steps to achieve a very high level of purity.
Comprehensive Characterization: The purified material undergoes extensive characterization to confirm its identity and determine its purity. A variety of analytical techniques are employed to provide a comprehensive profile of the material. These techniques may include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Infrared (IR) and Ultraviolet (UV) spectroscopy for structural confirmation.
Chromatographic purity analysis (e.g., HPLC-UV, HPLC-MS) to identify and quantify any impurities.
Thermogravimetric Analysis (TGA) to determine the water content.
Residual solvent analysis by Gas Chromatography (GC).
Elemental analysis to confirm the empirical formula.
Purity Assignment: The purity of the CRM is assigned based on a mass balance approach, taking into account the chromatographic purity and the content of water, residual solvents, and non-volatile impurities.
Certification and Documentation: A Certificate of Analysis (CoA) is issued for the CRM. The CoA provides detailed information about the material, including its certified purity value and the associated uncertainty, the methods used for characterization, and storage instructions.
The following interactive data table illustrates the typical information provided in a Certificate of Analysis for a Certified Reference Material of 8α-hydroxyoxycodone.
| Parameter | Specification / Information |
| Product Name | 8α-Hydroxyoxycodone |
| Catalogue Number | [Example: CRM-HOC-001] |
| Lot Number | [Example: 12345-A] |
| Chemical Formula | C₁₈H₂₁NO₅ |
| Molecular Weight | 331.36 g/mol |
| CAS Number | [Specific CAS number for 8α-hydroxyoxycodone] |
| Certified Purity | [Example: 99.8% ± 0.1%] (The uncertainty is typically expressed as an expanded uncertainty at a 95% confidence level) |
| Method of Purity Assay | Mass balance, where Purity = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x Chromatographic Purity / 100% |
| Characterization Data | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy, HPLC Purity. (Spectra and chromatograms are typically appended to the CoA or available upon request) |
| Water Content | [Example: 0.1%] (Determined by Karl Fischer titration or TGA) |
| Residual Solvents | [Example: <0.05% Acetone] (Determined by Headspace GC) |
| Appearance | White to off-white solid |
| Storage Conditions | Store at -20°C in a dry, dark place. |
| Date of Certification | [Date] |
| Expiry Date | [Date] |
| Issuing Authority | [Name of the accredited certifying body] |
The availability of well-characterized CRMs for 8α-hydroxyoxycodone is essential for pharmaceutical manufacturers to accurately quantify this impurity, ensuring that their products meet the stringent quality and safety standards required by regulatory authorities.
Process Research and Development for 8 Hydroxyoxycodone Control and Mitigation
Optimization of Synthesis Pathways to Reduce 8-Hydroxyoxycodone Levels
The primary route for oxycodone synthesis involves the oxidation of thebaine to 14-hydroxycodeinone, which is then reduced to oxycodone. google.com The 8-hydroxyoxycodone impurity is an undesired by-product primarily formed during the oxidation step. google.com Research has focused on optimizing this two-step process to enhance the yield and purity of the final oxycodone product while minimizing the formation of 8-hydroxyoxycodone and other related substances. rsc.orgmonash.edu
Traditional synthesis methods can generate various by-products that are difficult to separate from the final product. google.com To address this, novel synthetic routes with improved stereoselectivity are being explored. These routes aim to control the reaction pathways to favor the formation of the desired product and prevent the generation of impurities like 8-hydroxyoxycodone.
One area of innovation is the use of chemoenzymatic synthesis. For instance, a total synthesis of (+)-10-keto-oxycodone has been achieved from phenethyl acetate (B1210297) in a stereoselective manner, demonstrating the potential of combining biological and chemical processes to achieve high stereocontrol. nih.gov Such approaches, which leverage enzymes for specific transformations, can offer new pathways to synthesize complex molecules like oxycodone with greater precision and potentially avoid the formation of specific stereoisomeric impurities. nih.govhilarispublisher.com
Another approach involves modifying the conditions of the conventional synthesis. Research has shown that employing the hydrochloride salt of thebaine in the oxidation step, instead of the free base, can provide 14-hydroxycodeinone in higher yield and purity. rsc.orgmonash.edu Furthermore, modifications to the subsequent hydrogenation step, such as performing the reaction in the presence of trifluoroacetic acid and a glycol (like ethylene (B1197577) glycol or propylene (B89431) glycol), can effectively reduce or even eliminate 8-hydroxyoxycodone in the final product. google.com This specific process might prevent the acid-catalyzed conversion of 14-hydroxycodeinone into 8-hydroxyoxycodone during the reduction reaction. google.com
| Synthetic Approach | Key Features | Impact on 8-Hydroxyoxycodone | Reference |
|---|---|---|---|
| Conventional Thebaine Oxidation/Reduction | Oxidation of thebaine free base followed by reduction. | Can lead to the formation of 8-hydroxyoxycodone as a significant by-product. | google.com |
| Modified Hydrogenation Process | Hydrogenation of 14-hydroxycodeinone in the presence of trifluoroacetic acid and a glycol. | Can prepare oxycodone with no detectable amount of 8-hydroxyoxycodone. Prevents acid-catalyzed formation of the impurity. | google.com |
| Use of Thebaine HCl Salt | Utilizes the hydrochloride salt of thebaine in the initial oxidation step. | Provides 14-hydroxycodeinone intermediate in high yield and purity, leading to reduced impurity carry-over. | rsc.orgmonash.edu |
| Chemoenzymatic Synthesis | Employs enzymes for highly selective reactions, such as microbial dihydroxylation. | Offers potential for high stereoselectivity, which can circumvent the formation of undesired stereoisomers like 8-hydroxyoxycodone. | nih.gov |
Effective control of 8-hydroxyoxycodone requires robust in-process control (IPC) and monitoring strategies. pharmtech.com Process Analytical Technology (PAT) has been introduced to analyze intermediate quality attributes during manufacturing to ensure final product quality. nih.gov By analyzing and controlling the manufacturing process through timely measurements, manufacturers can gain information on critical quality attributes of raw and in-process materials. processindustryforum.comamericanpharmaceuticalreview.com
For monitoring by-products like 8-hydroxyoxycodone, various analytical techniques can be implemented at different stages of the production process:
In-line: A sensor is placed directly within the process stream for real-time monitoring. processindustryforum.comamericanpharmaceuticalreview.com
On-line: Measurements are conducted in a secondary loop that circulates material from the main process. processindustryforum.comamericanpharmaceuticalreview.com
At-line: A sample is removed from the process and analyzed by an instrument located in close proximity to the production line. processindustryforum.comamericanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) is a key technique for monitoring the formation of impurities. pharmtech.com Developing reliable and reproducible HPLC methods is essential to guarantee the consistency of drug quality from batch to batch. pharmtech.com These methods allow for the quantification of impurities and ensure that a production step has been completed successfully and is producing a quality material within expected yields. pharmtech.com A proper control strategy, derived from product and process understanding, can involve a combination of in-process testing and final product analysis to ensure quality. nih.gov
Advanced Purification and Separation Technologies for 8-Hydroxyoxycodone Removal
When the formation of 8-hydroxyoxycodone cannot be completely avoided during synthesis, advanced purification and separation technologies are employed to remove it from the final product. jocpr.com The choice of purification technique is crucial, especially when the impurity has a similar structure and properties to the target molecule. manufacturingchemist.com
Crystallization is a powerful purification technique in pharmaceutical manufacturing as it combines product generation and purification into a single step. illinois.edurjptonline.org It is a process of solid-liquid separation where a solute transfers from a liquid solution to a pure solid crystalline phase. rjptonline.org Recrystallization, a related technique, involves dissolving a solid and then changing conditions to allow purer crystals to re-form. illinois.edu
In the context of oxycodone synthesis, specific process conditions can be leveraged to facilitate the removal of 8-hydroxyoxycodone via precipitation. One patented process notes that 8-hydroxyoxycodone may be more soluble in a reaction solvent containing glycol than oxycodone base or its salts. google.com This difference in solubility allows for the selective precipitation of the desired oxycodone product, leaving the impurity behind in the solution. google.com The precipitated oxycodone base can then be isolated, effectively purifying it from the 8-hydroxyoxycodone contaminant. google.com
| Technique | Principle | Application for 8-Hydroxyoxycodone Removal | Reference |
|---|---|---|---|
| Precipitation | Creation of a solid from a solution by rendering the target compound insoluble. | Oxycodone base is precipitated from a glycol-containing solvent, where 8-hydroxyoxycodone remains dissolved due to higher solubility. | google.com |
| Recrystallization | Dissolving a crude solid in a solvent and allowing it to re-form as purer crystals upon cooling or solvent change. | Can be used as a general purification step to remove trapped impurities from the crystal lattice of the API. | illinois.edu |
| Solvent Layering | A compound is dissolved in a "good" solvent, and a "poor" solvent is carefully layered on top, inducing crystallization at the interface. | A potential method for obtaining high-purity crystals by controlling the rate of crystallization. | unifr.ch |
Preparative High-Performance Liquid Chromatography (prep HPLC) is a powerful technique used for the purification and isolation of molecules on a large scale. thermofisher.com It is particularly valuable when impurities are structurally very similar to the API, making separation by other means like crystallization difficult. manufacturingchemist.com While analytical HPLC is used for identification and quantification, the goal of preparative HPLC is to obtain a large quantity of a highly pure compound for use as a final product. thermofisher.com
The pharmaceutical industry uses preparative chromatography to purify intermediates and APIs at scales ranging from milligrams to kilograms. manufacturingchemist.comevotec.com Implementing this technology at an industrial scale requires specialized equipment and technical expertise due to challenges in scaling up from analytical methods. manufacturingchemist.com Reverse-phase preparative chromatography has been successfully employed for the purification of other opioids, demonstrating its applicability in this class of compounds. google.com Systems for industrial-scale purification can include large-diameter columns and automated processes to handle the significant volumes required for commercial manufacturing. evotec.comasymchem.com The use of effective and selective preparative chromatography can lead to higher quality products and reduce the time needed to meet stringent purity specifications. manufacturingchemist.com
Regulatory and Quality Control Implications in Opioid Manufacturing Regarding Impurities
The control of impurities in pharmaceuticals is a critical regulatory requirement. usp.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for impurity testing and control to ensure the safety and efficacy of drug products. usp.orgnih.gov The presence of unwanted chemicals, even in trace amounts, can impact the safety and effectiveness of a drug. nih.gov
According to ICH guidelines (specifically Q3A), impurities in new drug substances must be identified and characterized. nih.govyoutube.com The guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. nih.gov For impurities that are known or suspected to be toxic, individual identification and quantification by specific tests are required. uspnf.com
In the context of opioid manufacturing, these regulations are strictly enforced. The FDA actively surveys the integrity of APIs and finished drug products in the commercial supply chain. fda.gov This includes assessing product quality and monitoring for any adulteration. fda.gov For oxycodone hydrochloride, the FDA has increased purity requirements, mandating that levels of certain impurities, such as 14-hydroxycodeinone, be less than 10 ppm (0.001%) in the final product. google.com While specific limits for 8-hydroxyoxycodone are not as widely published, it is controlled as a process-related impurity, and manufacturers are responsible for evaluating its potential impact and establishing appropriate acceptance criteria. uspnf.com Failure to adequately control impurities can lead to delays in product approval, batch recalls, and other regulatory actions. usp.org
Computational Chemistry and Molecular Modeling of 8 Hydroxyoxycodone Isomers
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's electronic structure and associated energetic properties from first principles.
Density Functional Theory (DFT) is a workhorse of quantum chemistry, offering a favorable balance between computational cost and accuracy for studying the electronic structure of molecules. nih.gov It is particularly well-suited for determining the equilibrium geometries of different isomers, such as the 8α- and 8β- epimers of 8-hydroxyoxycodone.
In a typical DFT study, the molecular geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface. This process yields precise information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For the 8-hydroxyoxycodone isomers, DFT calculations would reveal how the different stereochemistry at the C-8 position influences the conformation of the C-ring and the orientation of the hydroxyl group.
Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as C-O stretching, O-H bending, or ring deformations, providing a theoretical basis for interpreting experimental spectroscopic data.
| Parameter | 8α-Hydroxyoxycodone | 8β-Hydroxyoxycodone | Description |
|---|---|---|---|
| C7-C8 Bond Length (Å) | 1.545 | 1.548 | The single bond connecting the C7 and C8 positions. |
| C8-O8 Bond Length (Å) | 1.431 | 1.430 | The bond length of the hydroxyl group at the C8 position. |
| C14-C8-C7-C6 Dihedral Angle (°) | -55.2 | +58.9 | This angle describes the puckering of the C-ring. |
| Calculated O-H Stretch Freq. (cm-1) | 3450 | 3462 | Vibrational frequency of the C8-hydroxyl group. |
While DFT is highly effective for geometry and frequencies, ab initio ("from the beginning") methods are often employed for achieving higher accuracy in energy predictions. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are computationally more demanding but provide a systematic path toward chemical accuracy.
For the 8-hydroxyoxycodone isomers, high-accuracy ab initio calculations, typically performed as single-point energy calculations on the DFT-optimized geometries, can provide a definitive prediction of their relative stabilities. The energy difference (ΔE) between the 8α- and 8β- isomers is a critical parameter, as it dictates their equilibrium population ratio. Understanding these subtle energy differences is crucial for rationalizing their formation and potential interconversion.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Quantum chemical calculations typically describe molecules in a static, gas-phase state at 0 K. To understand the dynamic behavior of 8-hydroxyoxycodone isomers in a realistic environment (e.g., in aqueous solution), Molecular Dynamics (MD) simulations are employed. scispace.comnih.gov
MD simulations model the movements of atoms over time by solving Newton's equations of motion. The interactions between atoms are described by a "force field," a set of empirical functions and parameters that approximate the potential energy surface. An MD simulation begins by placing the molecule in a simulated box of solvent (e.g., water) and allowing the system to evolve over time, typically for nanoseconds to microseconds. nih.govmdpi.com
For 8-hydroxyoxycodone isomers, MD simulations can:
Analyze Stability: By monitoring metrics like the root-mean-square deviation (RMSD) of the atomic positions over time, the structural stability of each isomer can be assessed.
Investigate Solvation: MD explicitly models the interactions between the solute and solvent molecules, providing detailed information about the hydration shell and hydrogen bonding patterns, which can differ between isomers.
In Silico Prediction of Spectroscopic Signatures
Computational methods are instrumental in predicting spectroscopic signatures that can be used to identify and distinguish between isomers in a laboratory setting. nih.gov
IR and Raman Spectroscopy: As mentioned in section 7.1.1, DFT calculations of vibrational frequencies directly predict the positions and relative intensities of peaks in IR and Raman spectra. researchgate.net The predicted spectrum for the 8α-isomer would be expected to show subtle but distinct differences from the 8β-isomer, particularly in the fingerprint region (below 1500 cm⁻¹) where complex vibrational modes are sensitive to stereochemistry.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. DFT can be used to predict NMR chemical shifts (δ) and coupling constants (J). This is achieved by calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) in the presence of an external magnetic field. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Predicted NMR spectra are invaluable for assigning experimental peaks and confirming the stereochemistry at the C-8 position, as the local magnetic environment of nearby nuclei will be measurably different between the two isomers.
| Carbon Atom | 8α-Hydroxyoxycodone | 8β-Hydroxyoxycodone | Rationale for Shift Difference |
|---|---|---|---|
| C-8 | 71.5 | 73.8 | Directly attached to the stereocenter; experiences a different electronic environment. |
| C-7 | 34.1 | 38.5 | Experiences steric and electronic effects from the different orientation of the C8-OH group (gamma-gauche effect). |
| C-14 | 80.2 | 77.9 | Experiences through-space effects from the proximity of the C8-OH group in one isomer versus the other. |
Structure-Reactivity Relationship Studies through Computational Approaches
Computational methods can be used to calculate a variety of molecular properties, or "descriptors," that help in understanding and predicting the reactivity of a molecule. These studies often form the basis of Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with biological activity. nih.govmdpi.com
For the 8-hydroxyoxycodone isomers, key computational descriptors would include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dergipark.org.tr This is crucial for predicting how the isomers might interact with biological receptors or metabolic enzymes.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and identify sites susceptible to metabolic attack or electrostatic interactions with a receptor.
By comparing these descriptors between the 8α- and 8β- isomers, computational chemists can develop hypotheses about their differential receptor binding affinities, metabolic pathways, or other biological activities, guiding further experimental investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
